An In-Depth Technical Guide to 2-Bromo-1H-imidazole: Chemical Properties and Structure
An In-Depth Technical Guide to 2-Bromo-1H-imidazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1H-imidazole is a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. Its unique structural and electronic properties make it a versatile precursor for the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and key applications of 2-Bromo-1H-imidazole, with a focus on its role in drug discovery and development. Detailed experimental protocols for its utilization in cross-coupling reactions are also presented, alongside visual representations of synthetic pathways to facilitate a deeper understanding of its chemical reactivity.
Chemical Properties and Structure
2-Bromo-1H-imidazole is a solid at room temperature, appearing as a white to off-white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference(s) |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 197-202 °C | [2][3][4] |
| Boiling Point (Predicted) | 273.1 ± 23.0 °C | [2][3][5] |
| Solubility | Slightly soluble in water. | [2][3][5] |
| pKa (Predicted) | 11.23 ± 0.10 | [3] |
| Storage Temperature | 2-8°C | [3][4] |
Structural and Molecular Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | 2-bromo-1H-imidazole | [6] |
| CAS Number | 16681-56-4 | [2][3][5] |
| Molecular Formula | C₃H₃BrN₂ | [2][3][5] |
| Molecular Weight | 146.97 g/mol | [1][5] |
| SMILES String | Brc1ncc[nH]1 | [4] |
| InChI Key | AXHRGVJWDJDYPO-UHFFFAOYSA-N | [3][4][7] |
| InChI | 1S/C3H3BrN2/c4-3-5-1-2-6-3/h1-2H,(H,5,6) | [3][4][7] |
Synthesis and Reactivity
The synthesis of 2-Bromo-1H-imidazole is typically achieved through the direct bromination of 1H-imidazole. This reaction can be performed using bromine in the presence of a base such as sodium carbonate or silver carbonate to neutralize the hydrogen bromide byproduct.[2]
The reactivity of 2-Bromo-1H-imidazole is dominated by the carbon-bromine bond, which is susceptible to a variety of transformations. It is a key substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids.[5] This reactivity is fundamental to its application in the synthesis of complex organic molecules.
Applications in Drug Development
The imidazole moiety is a common scaffold in many biologically active compounds and approved drugs. 2-Bromo-1H-imidazole serves as a crucial starting material for the synthesis of various imidazole-containing derivatives with potential therapeutic applications, including antifungal, antibacterial, anticancer, and antiviral agents.[2] Its ability to participate in cross-coupling reactions allows for the introduction of diverse substituents at the 2-position of the imidazole ring, enabling the exploration of structure-activity relationships in drug discovery programs. For instance, it has been used in the synthesis of precursors for antibiotics and anti-tumor drugs.[2]
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a bromo-heterocycle like 2-Bromo-1H-imidazole. This protocol is adapted from a procedure for the coupling of a bromo-indazole, a structurally related compound.
Representative Suzuki-Miyaura Cross-Coupling of 2-Bromo-1H-imidazole with Phenylboronic Acid
Objective: To synthesize 2-phenyl-1H-imidazole via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Bromo-1H-imidazole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,2-Dimethoxyethane (DME), anhydrous (12.6 mL)
-
Water (2.5 mL)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask, add 2-Bromo-1H-imidazole (1.0 mmol) and Pd(dppf)Cl₂ (0.1 mmol).
-
Add anhydrous DME (10 mL) to the flask.
-
Stir the resulting solution under an inert atmosphere (Argon or Nitrogen) for 1 hour at room temperature.
-
In a separate vial, dissolve phenylboronic acid (1.5 mmol) in anhydrous DME (2.6 mL).
-
In another vial, dissolve potassium carbonate (2.0 mmol) in water (2.5 mL).
-
Sequentially add the phenylboronic acid solution and the potassium carbonate solution to the reaction flask.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
After 2 hours, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a separatory funnel containing a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Filter the solution to remove the drying agent.
-
Remove the solvent in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-phenyl-1H-imidazole.
Visualizations
Logical Relationship of 2-Bromo-1H-imidazole Properties
Caption: Key Attributes of 2-Bromo-1H-imidazole
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling
References
- 1. mdpi.com [mdpi.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi-res.com [mdpi-res.com]
- 6. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
